molecular formula C11H6Cl2N4O2S2 B2755917 1-(5-(2,5-Dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea CAS No. 1219842-05-3

1-(5-(2,5-Dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea

Cat. No. B2755917
CAS RN: 1219842-05-3
M. Wt: 361.22
InChI Key: JDENXMXGICDOQQ-UHFFFAOYSA-N
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Description

1-(5-(2,5-Dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique properties and has been studied extensively to understand its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Anticancer Applications

The research on derivatives of 1,2,4-oxadiazoles, such as the compound , has shown promising anticancer properties. For instance, compounds with 1,2,4-oxadiazole rings have been identified as novel apoptosis inducers through high-throughput screening assays. These compounds demonstrate good activity against breast and colorectal cancer cell lines by inducing apoptosis and arresting cells in the G(1) phase. The molecular target for these compounds has been identified as TIP47, an IGF II receptor-binding protein, suggesting their potential as anticancer agents (Zhang et al., 2005).

Synthesis and Characterization

The synthesis of urea and thiourea derivatives bearing the 1,2,4-oxadiazole ring involves the reaction of 5-chloromethyl-3-aryl-1,2,4-oxadiazoles with phenyl isocyanate and isothiocyanate. This method provides a rapid and efficient way to synthesize these compounds, which are characterized by FTIR, 1H NMR, 13C NMR, and elemental analysis techniques. The developed methodology underscores the versatility and potential biological activity of these compounds, highlighting their significance in medicinal chemistry and pharmaceutical research (Ölmez & Waseer, 2020).

Antibacterial and Antifungal Activities

Research on 1,2,4-oxadiazole derivatives also extends to their antibacterial and antifungal properties. Novel synthesis pathways have led to compounds that exhibit significant activity against various microorganisms. For example, compounds incorporating the 1,3,4-oxadiazole moiety have been tested for their MIC against different bacteria and fungi, revealing their potential as broad-spectrum antimicrobial agents. This opens up new avenues for the development of antimicrobial drugs based on the 1,2,4-oxadiazole scaffold, with the possibility of addressing drug resistance issues (Patel et al., 2010).

properties

IUPAC Name

1-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-3-thiophen-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2N4O2S2/c12-6-4-5(8(13)21-6)9-16-17-11(19-9)15-10(18)14-7-2-1-3-20-7/h1-4H,(H2,14,15,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDENXMXGICDOQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)NC(=O)NC2=NN=C(O2)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-(2,5-Dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea

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